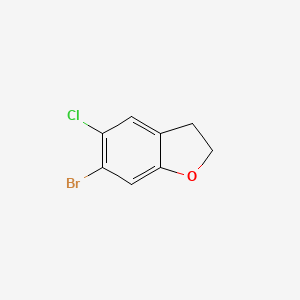

6-Bromo-5-chloro-2,3-dihydrobenzofuran

Descripción general

Descripción

6-Bromo-5-chloro-2,3-dihydrobenzofuran is a halogenated benzofuran derivative. Benzofuran compounds are known for their wide range of biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in the benzofuran ring enhances its reactivity and potential for various chemical transformations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Bromo-5-chloro-2,3-dihydrobenzofuran involves the bromination and chlorination of 2,3-dihydrobenzofuran. The process typically includes the following steps:

Bromination: 2,3-dihydrobenzofuran is treated with bromine in the presence of a suitable solvent, such as acetonitrile, at room temperature.

Chlorination: The brominated product is then subjected to chlorination using N-chloro-succinimide (NCS) in acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-5-chloro-2,3-dihydrobenzofuran can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using suitable reagents.

Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives with reduced halogen content.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield iodinated benzofuran derivatives, while oxidation can produce benzofuranones.

Aplicaciones Científicas De Investigación

6-Bromo-5-chloro-2,3-dihydrobenzofuran has several scientific research applications, including:

Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its halogenated structure.

Medicine: Research on its potential as an antimicrobial and anticancer agent is ongoing.

Mecanismo De Acción

The mechanism of action of 6-Bromo-5-chloro-2,3-dihydrobenzofuran involves its interaction with specific molecular targets. The halogen atoms enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

6-Bromo-2,3-dihydrobenzofuran: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

5-Chloro-2,3-dihydrobenzofuran: Lacks the bromine atom, affecting its overall reactivity and biological activity.

6-Iodo-5-chloro-2,3-dihydrobenzofuran: Contains an iodine atom instead of bromine, which can alter its chemical and biological properties.

Uniqueness

6-Bromo-5-chloro-2,3-dihydrobenzofuran is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for diverse chemical transformations. This dual halogenation also contributes to its distinct biological activities and applications in various fields .

Actividad Biológica

6-Bromo-5-chloro-2,3-dihydrobenzofuran is a halogenated derivative of benzofuran, recognized for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties

- Molecular Formula : C₉H₇BrClO

- Molecular Weight : 233.49 g/mol

- CAS Number : 1345120-17-3

The presence of bromine and chlorine in the benzofuran structure enhances its reactivity, making it a candidate for various biological applications, including antimicrobial and anticancer activities.

Targeted Biological Activities

this compound exhibits several biological activities:

- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation through various biochemical pathways.

- Antibacterial Activity : Its halogenated structure contributes to effective antimicrobial properties against a range of bacterial strains.

- Antioxidative Effects : It has been observed to mitigate oxidative stress in cellular models, which is crucial for protecting against cellular damage.

- Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication in certain viral models.

Antitumor Activity

A study investigated the antitumor effects of benzofuran derivatives, including this compound. The results indicated a significant reduction in cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The compound was found to induce apoptosis through the activation of caspase pathways.

Antibacterial Studies

In vitro tests demonstrated that this compound exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded at concentrations lower than many conventional antibiotics, highlighting its potential as an alternative antimicrobial agent.

Antioxidative Properties

Research focused on the antioxidative capacity of this compound revealed its ability to scavenge free radicals effectively. In cellular assays, it reduced levels of reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Key Biological Activity |

|---|---|---|

| This compound | 233.49 g/mol | Antitumor, Antibacterial |

| 6-Bromo-2,3-dihydrobenzofuran | 233.49 g/mol | Moderate antibacterial |

| 5-Chloro-2,3-dihydrobenzofuran | 212.63 g/mol | Lower reactivity |

| 6-Iodo-5-chloro-2,3-dihydrobenzofuran | 247.49 g/mol | Enhanced reactivity and potential |

The unique combination of bromine and chlorine in this compound enhances its biological activity compared to similar compounds lacking one or both halogens.

Pharmacokinetics

The pharmacokinetic profile of benzofuran derivatives indicates favorable absorption and bioavailability characteristics. Studies suggest that these compounds can be designed for once-daily dosing regimens due to their sustained release properties. This aspect is critical for developing therapeutic agents aimed at chronic conditions.

Propiedades

IUPAC Name |

6-bromo-5-chloro-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c9-6-4-8-5(1-2-11-8)3-7(6)10/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFBIHVBSBTHGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC(=C(C=C21)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345120-17-3 | |

| Record name | 6-bromo-5-chloro-2,3-dihydro-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.